![molecular formula C17H12N2O2S B5656438 N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5656438.png)
N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves multiple methods, including Wittig reaction and oxidative photocyclization, which are pivotal for creating helicenyl amines compounds with unique propeller shapes and electronic properties (Li et al., 2014). Additionally, modifications using methylene bromide for ring-closure reactions have been employed in synthesizing related benzoxazine and naphthoxazine derivatives, showcasing the adaptability in synthetic strategies for similar compounds (Gabbas et al., 2016).
Molecular Structure Analysis
X-ray diffraction methods have revealed insights into the molecular structure of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, showing specific C–N bond lengths and angles indicative of their reactivity and interaction potential (Fonseca, 2009).
Chemical Reactions and Properties
The chemical reactivity of N-1-naphthyl-1,2-benzisothiazol-3-amine 1,1-dioxide analogs has been explored through Cu(I)-catalyzed benzannulation, presenting an efficient method for synthesizing functionalized derivatives. This process allows for the incorporation of various functional groups, demonstrating the compound's versatility in chemical transformations (Su et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of related compounds, like those involving hydrogen bonding and tautomerism, provide insights into their stability, solubility, and potential applications in materials science. The crystallographic analysis of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates complex hydrogen bonding patterns, crucial for understanding the physical behavior of such compounds (Nazır et al., 2000).
Chemical Properties Analysis
The exploration of electrochemical properties and UV–vis absorption behaviors in related compounds, such as propeller-shaped helicenyl amines, reveals the impact of molecular structure on electronic properties. The variations in electrochemical behavior and optical absorption are primarily determined by specific structural moieties, indicating the chemical properties' dependence on the molecular architecture (Li et al., 2014).
properties
IUPAC Name |
N-naphthalen-1-yl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-22(21)16-11-4-3-9-14(16)17(19-22)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUXCPNAEQZPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.